molecular formula C29H32N2O6S B1675184 Levosemotiadil CAS No. 116476-16-5

Levosemotiadil

Cat. No. B1675184
M. Wt: 536.6 g/mol
InChI Key: RKXVEXUAWGRFNP-NDEPHWFRSA-N
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Description

Levosemotiadil, also known as the (−)-(S)-stereoisomer of Semotiadil , is a small molecule drug . It’s an enantiomeric pair of drugs under development .


Molecular Structure Analysis

Levosemotiadil has a molecular formula of C29H32N2O6S . Its exact mass is 536.20 and its molecular weight is 536.643 . The structure of Levosemotiadil is complex, involving multiple functional groups .


Physical And Chemical Properties Analysis

Levosemotiadil has a molecular weight of 536.639 . Other physical and chemical properties such as solubility, stability, and reactivity are not explicitly mentioned in the available resources.

Scientific Research Applications

1. Cardiovascular Applications

Levosemotiadil has been studied for its role in cardiovascular health, particularly in the prevention of lethal arrhythmias. In a study, the combined blockade of INa and ICa(L) channels with levosemotiadil was found to prevent ischemia-dependent ventricular fibrillation in conscious dogs after myocardial infarction. This suggests its potential use in reducing arrhythmic death risk in post-myocardial infarction patients (Adamson et al., 2003).

2. Antiepileptic and Neuroprotective Effects

Levetiracetam, a structurally related compound, demonstrates broad-spectrum anticonvulsant activities and has been explored for its antiepileptogenic and disease-modifying activities. It's important in the treatment of epilepsy with spontaneous recurrent seizures and behavioral alterations (Brandt et al., 2007). Another study has shown that levetiracetam decreases synaptic currents in a frequency-dependent manner and reduces the readily releasable pool of vesicles, indicating its effect on neurotransmitter release (Meehan et al., 2011).

3. Anti-Inflammatory Properties

Levosimendan, another related compound, exhibits anti-inflammatory properties and has been shown to improve left ventricular function and mitigate hypotensionin septic mice. This indicates its potential use in treating sepsis-associated inflammation and heart problems in patients (Wang et al., 2015).

4. Antitumor Activity

Levamisole, a derivative, has been studied for its potential as an antitumor agent. Research indicates that certain analogues of Levamisole can induce extrinsic pathway apoptosis in cancer cells and inhibit tumor progression, suggesting its application in chemotherapy (Hegde et al., 2012).

5. Impact on Neurotransmitter Release

Studies have explored the effects of related compounds like levetiracetam on neurotransmitter release. It's found that levetiracetam can impact excitatory and inhibitory neurotransmission, which may be useful in treating conditions like epilepsy and other neurological disorders (Pichardo Macías et al., 2018).

properties

IUPAC Name

(2S)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O6S/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXVEXUAWGRFNP-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2S[C@H](C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401036181
Record name Levosemotiadil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401036181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levosemotiadil

CAS RN

116476-16-5
Record name Levosemotiadil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116476165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levosemotiadil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401036181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOSEMOTIADIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VDH1G55NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
MER Rosas, A Shibukawa, K Ueda… - Journal of pharmaceutical …, 1997 - Elsevier
An on-line frontal analysis HPLC system was developed for the determination of the unbound concentrations of semotiadil, a new calcium antagonist with non-dihydropyridine structure, …
Number of citations: 27 www.sciencedirect.com
MER Rosas, A Shibukawa, Y Yoshikawa, Y Kuroda… - Analytical …, 1999 - Elsevier
High-performance frontal analysis (HPFA) was used to investigate the binding properties of human α 1 -acid glycoprotein (AGP) with semotiadil ((R)-isomer, Ca-channel blocker) and its …
Number of citations: 17 www.sciencedirect.com
MER Rosas, A Shibukawa, Y Yoshikawa, Y Kuroda… - Analytical sciences, 1999 - Springer
… containing 200 – 1200 mM of semotiadil or levosemotiadil were made up in methanol. The diol… In conclusion, levosemotiadil is bound to HSA threetimes more strongly than semotiadil, …
Number of citations: 7 link.springer.com
K Ueda, K Yamaoka, ME Rodriguez… - Drug metabolism and …, 1997 - ASPET
The enantioselective local disposition of semotiadil (R-enantiomer) and levosemotiadil (S-enantiomer) in rat liver was investigated in the single-pass perfusion system containing 1% …
Number of citations: 7 dmd.aspetjournals.org
A Shibukawa, MER Rosas, T Nakagawa - … -TOKYO-SOCIETY FOR …, 2001 - chromsoc.jp
… In conclusion, semotiadil is bound to AGP 1.2 times stronger than levosemotiadil. This enantioselectivity is opposite to that of HSA. Because the affinity of AGP to these enantiomers is …
Number of citations: 7 www.chromsoc.jp
PB Adamson, E Vanoli, T Shibano… - Journal of …, 2003 - journals.lww.com
… of isoproterenol were blunted by the high dose of levosemotiadil. Propranolol prevented VF in 73% (8 of 11) of the dogs. Levosemotiadil had approximately one half the β-blocking …
Number of citations: 2 journals.lww.com
K Nakayama - Cardiovascular drug reviews, 1996 - Wiley Online Library
… All data cited in the text are derived from studies comparing semotiadil with levosemotiadil and other reference first generation Ca2 + antagonists, carried out in the same laboratories …
Number of citations: 5 onlinelibrary.wiley.com
N Szentandrássy, D Nagy, B Hegyi… - Current …, 2015 - ingentaconnect.com
… The steady-state inactivation curves of both currents were shifted to more negative potentials by 1 M levosemotiadil [33]. Vmax inhibition by levosemotiadil was described in guinea-pig …
Number of citations: 14 www.ingentaconnect.com
A Dandia, R Singh, S Khan, S Kumari, P Soni - Tetrahedron Letters, 2015 - Elsevier
A facile regio- and stereoselective synthesis of novel dispiroheterocyclic hybrids containing benzo[1,4]oxazine/benzo[1,4]thiazine and pyrrolidine/thiapyrrolizidine moieties via 1,3-…
Number of citations: 23 www.sciencedirect.com
DS Hage - Journal of Chromatography A, 2001 - Elsevier
Protein interactions are important in determining the transport, metabolism and/or activity of many chiral compounds within the body. This review examines data that have been obtained …
Number of citations: 75 www.sciencedirect.com

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